molecular formula C9H14Cl2N2O B13271527 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13271527
M. Wt: 237.12 g/mol
InChI Key: QHRFADJLACMYDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxolane intermediates. One common method includes the use of pyridine-4-carboxaldehyde and oxirane in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxolane derivatives, and amine compounds .

Scientific Research Applications

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride
  • 2-(Pyridin-2-yl)oxolan-3-amine dihydrochloride
  • 2-(Pyridin-4-yl)tetrahydrofuran-3-amine dihydrochloride

Uniqueness

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

2-pyridin-4-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H

InChI Key

QHRFADJLACMYDW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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